molecular formula AuBr4H4KO2 B6313988 Potassium tetrabromoaurate(III) dihydrate, 99% CAS No. 13005-38-4

Potassium tetrabromoaurate(III) dihydrate, 99%

Cat. No.: B6313988
CAS No.: 13005-38-4
M. Wt: 591.71 g/mol
InChI Key: AGGAVQQLOURVRQ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectories of Gold(III) Halide Complex Chemistry

The study of gold complexes, including gold(III) halide complexes, has a rich history. While early encounters with gold were in its elemental form, the dissolution of gold in aqua regia (a mixture of nitric acid and hydrochloric acid) to form chloroauric acid marked a pivotal moment in understanding its reactivity. The subsequent synthesis and characterization of various gold halide complexes have paved the way for a deeper understanding of gold's chemical behavior. The development of synthetic methodologies for these complexes, often dating back over four decades, continues to be relevant in contemporary research for creating volatile gold precursors. shu.ac.uk

Foundational Principles of Gold(III) Coordination Environments

Gold(III) complexes are characterized by a d⁸ electron configuration and typically adopt a square planar geometry. wikipedia.org These 16-electron species are diamagnetic. wikipedia.org The coordination environment around the gold(III) center is defined by both covalent and ionic interactions with the surrounding ligands. wikipedia.org In the case of potassium tetrabromoaurate(III) dihydrate, the gold(III) ion is coordinated to four bromide ligands in a square planar arrangement. The stability of gold(III) complexes can be significantly influenced by the nature of the coordinating ligands, with polydentate ligands containing donor atoms like nitrogen, oxygen, and sulfur often being employed to create more stable compounds. nih.gov The ease of reduction of gold(III) to the catalytically active gold(I) species is a critical aspect of its chemistry, particularly in the context of catalysis. nih.gov

Contemporary Significance of Potassium Tetrabromoaurate(III) Dihydrate as a Model System and Reagent

In modern chemical research, potassium tetrabromoaurate(III) dihydrate serves as a valuable model system for studying the fundamental properties and reactivity of gold(III) complexes. Its well-defined structure and composition make it an excellent starting material for systematic investigations.

As a reagent, it is utilized in various synthetic applications. For instance, it is a key precursor in the synthesis of other gold(III) compounds and gold-based materials. chemimpex.com Its reactivity allows for the substitution of the bromide ligands with other functional groups, enabling the creation of a diverse range of gold(III) complexes with tailored properties. chemimpex.com Furthermore, its role in the formation of gold nanoparticles highlights its importance in nanotechnology. chemimpex.com Recent research has also explored its interaction with other molecules, such as the encapsulation of the [AuBr₄]⁻ anion by β-cyclodextrin. nih.gov

Delimitation of Research Scope for Potassium Tetrabromoaurate(III) Dihydrate

The research scope for potassium tetrabromoaurate(III) dihydrate is primarily focused on its applications in inorganic synthesis, catalysis, and materials science. It is extensively used as a laboratory chemical for research purposes. fishersci.com Key areas of investigation include its use as a precursor for the synthesis of novel gold(III) complexes with potential applications in catalysis and medicine. nih.govchemimpex.com Another significant area of research is its role in the controlled synthesis of gold nanoparticles and other nanostructures. chemimpex.com While gold(III) complexes, in general, are studied for their potential as antitumor agents, the specific research on potassium tetrabromoaurate(III) dihydrate is more centered on its fundamental chemical properties and its utility as a synthetic building block. frontiersin.org

Interactive Data Table: Properties of Potassium Tetrabromoaurate(III) Dihydrate

PropertyValue
Chemical Formula KAuBr₄·2H₂O
Molecular Weight 591.71 g/mol
Appearance Gray to black powder or crystal
CAS Number 13005-38-4
Purity 99%

Properties

IUPAC Name

potassium;tetrabromogold(1-);dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.4BrH.K.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGAVQQLOURVRQ-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[K+].Br[Au-](Br)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuBr4H4KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Preparations of Potassium Tetrabromoaurate Iii Dihydrate

Classical Synthetic Routes to KAuBr₄·2H₂O

The traditional syntheses of potassium tetrabromoaurate(III) dihydrate primarily involve two well-established chemical pathways: the direct oxidation of elemental gold and the modification of existing gold(III) complexes through ligand exchange.

Oxidative Dissolution of Elemental Gold in Halogen Acid Media

A fundamental and direct method for preparing potassium tetrabromoaurate(III) involves the oxidative dissolution of pure elemental gold in a solution containing bromide ions. This process requires a strong oxidizing agent to convert metallic gold (Au⁰) to the auric ion (Au³⁺).

2 Au + 3 Br₂ + 2 KBr → 2 KAuBr₄

In a typical laboratory preparation, gold powder or foil is suspended in a concentrated solution of potassium bromide (KBr) and HBr. escholarship.org Liquid bromine is then added, and the mixture is heated to facilitate the dissolution of the gold. escholarship.org The solution turns a deep reddish-brown as the [AuBr₄]⁻ complex forms. Upon cooling, the desired product, KAuBr₄·2H₂O, crystallizes from the solution.

Alternative oxidizers can also be employed. For instance, a mixture of hydrobromic acid and hydrogen peroxide (H₂O₂) can effectively dissolve gold to form bromoauric acid (HAuBr₄), which can then be neutralized with a potassium salt. nih.gov This approach avoids the use of highly volatile and corrosive liquid bromine. semanticscholar.org The effectiveness of various oxidants in bromide media for gold dissolution has been a subject of kinetic studies, highlighting the importance of the electrochemical potential of the chosen oxidant. researchgate.netnih.gov

ReactantRole
Elemental Gold (Au)Source of gold
Hydrobromic Acid (HBr)Solvent and source of bromide ligands
Bromine (Br₂) / Hydrogen Peroxide (H₂O₂)Oxidizing agent to convert Au⁰ to Au³⁺
Potassium Bromide (KBr)Source of potassium counter-ion and excess bromide

Ligand Exchange Reactions from Chloroaurate Precursors

An alternative and often more convenient route to potassium tetrabromoaurate(III) is through a ligand exchange (or substitution) reaction starting from a more common chloroaurate precursor, such as potassium tetrachloroaurate(III) (KAuCl₄). cymitquimica.comnbinno.com This method is advantageous as KAuCl₄ is readily available and less hazardous to prepare than routes involving elemental bromine.

The synthesis involves dissolving KAuCl₄ in an aqueous solution and introducing a large excess of a bromide salt, typically potassium bromide (KBr) or sodium bromide (NaBr). The excess bromide ions shift the equilibrium, leading to the stepwise substitution of the chloride ligands by bromide ligands around the gold(III) center. researchgate.net

[AuCl₄]⁻ + 4 Br⁻ ⇌ [AuBr₄]⁻ + 4 Cl⁻

Kinetic studies have shown that the reaction between [AuCl₄]⁻ and bromide ions proceeds via a single substitution step, and the reaction is associative in nature. rsc.org The significant excess of bromide is crucial to drive the reaction to completion and ensure the full formation of the tetrabromoaurate complex. After the reaction, the solution is typically concentrated by evaporation and cooled to induce crystallization of KAuBr₄·2H₂O. The success of the substitution is readily observed by the color change from the bright yellow of the [AuCl₄]⁻ solution to the deep red-brown of the [AuBr₄]⁻ solution. pleiades.online

Optimization Strategies for Crystalline Purity and Yield

Achieving a 99% purity level for KAuBr₄·2H₂O necessitates careful control over reaction conditions and subsequent purification steps. Optimization strategies focus on maximizing the yield of the desired product while minimizing the inclusion of impurities.

Stoichiometric and Solvo-Thermal Control

Precise control of stoichiometry is fundamental to maximizing yield and purity. In the oxidative dissolution of gold, the molar ratios of the oxidizing agent and bromide source to gold must be carefully calculated to ensure complete conversion of the metal without introducing excessive, difficult-to-remove reagents.

In ligand exchange reactions, the concentration of the incoming bromide ligand is a critical parameter. A significant molar excess of KBr is used to apply Le Châtelier's principle, forcing the equilibrium towards the formation of the [AuBr₄]⁻ complex. This minimizes the presence of mixed chloro-bromo-aurate species (e.g., [AuCl₃Br]⁻, [AuCl₂Br₂]⁻) in the final product.

Solvo-thermal control involves managing the solvent, temperature, and reaction time.

Temperature: Higher temperatures can increase the rate of gold dissolution and ligand exchange. researchgate.net However, excessively high temperatures can also lead to the decomposition of the aurate complex.

Solvent: The choice of solvent affects the solubility of reactants and products. While water is the most common solvent, other solvents may be used in specific protocols.

Time: Allowing sufficient reaction time is essential for the reaction to reach completion, particularly in heterogeneous reactions involving the dissolution of solid gold.

While specific, detailed studies on the systematic solvo-thermal optimization for KAuBr₄·2H₂O synthesis are not widely available in public literature, the principles of reaction kinetics dictate that these factors are key levers in controlling the outcome of the synthesis.

Recrystallization and Purification Techniques

Recrystallization is the most crucial technique for achieving high crystalline purity of KAuBr₄·2H₂O. sciencemadness.org This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. youtube.com

The general procedure involves:

Dissolution: The crude KAuBr₄·2H₂O is dissolved in a minimum amount of a suitable hot solvent, typically water or a dilute HBr solution, to form a saturated solution.

Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

Crystallization: The solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of KAuBr₄·2H₂O drops, and it crystallizes out of the solution, leaving more soluble impurities behind in the mother liquor. youtube.com

Isolation: The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

The rate of cooling is a critical parameter; slow cooling generally promotes the formation of larger, more perfect crystals with higher purity. nih.gov The process can be repeated (fractional recrystallization) to further enhance purity if necessary. researchgate.net

Development of Sustainable and Scalable Synthetic Protocols

In line with the principles of green chemistry, recent research has explored more environmentally benign and scalable methods for gold chemistry. These efforts aim to reduce the use of hazardous reagents and minimize waste.

A notable development is a method for selectively isolating gold from solutions using α-cyclodextrin, a biodegradable compound derived from cornstarch. sciencedaily.com In this process, KAuBr₄ self-assembles with α-cyclodextrin in an aqueous solution to form a co-precipitate. This method effectively extracts the gold complex from a solution, offering a green alternative to traditional extraction and purification methods that might use toxic solvents. The process is reported to be highly efficient and avoids the use of hazardous chemicals like cyanide. sciencedaily.com

For industrial applications, scalability is a key concern. Developing scalable syntheses involves moving from batch to continuous flow processes, improving heat and mass transfer, and ensuring reproducibility on a large scale. While specific literature on the large-scale, continuous synthesis of KAuBr₄·2H₂O is limited, the principles being applied to other fine chemical syntheses, such as improved reactor design and process automation, are relevant. acs.org The development of sustainable methods, like the cyclodextrin (B1172386) precipitation, also points towards potentially more scalable and economically viable protocols by simplifying waste treatment and reducing the cost of hazardous reagents. sciencedaily.com Modern synthetic strategies like mechanochemistry and sonochemistry are also being explored for the sustainable preparation of other metal complexes and may offer future avenues for the synthesis of gold compounds. mdpi.com

Crystallographic and Structural Investigations of Potassium Tetrabromoaurate Iii Dihydrate

Single-Crystal X-ray Diffraction Analysis of the Solid-State Structure

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. Studies on potassium tetrabromoaurate(III) dihydrate have revealed a monoclinic crystal system belonging to the space group P2₁/n. The unit cell parameters have been determined to be a = 9.579(1) Å, b = 12.006(1) Å, c = 8.480(1) Å, with a β angle of 94.31(5)°. This detailed structural analysis provides a foundational understanding of the geometry of the constituent ions and the nature of their interactions.

Elucidation of the [AuBr₄]⁻ Anion Geometry and Bond Parameters

At the heart of the crystal structure lies the tetrabromoaurate(III) anion, [AuBr₄]⁻. Single-crystal X-ray diffraction studies have demonstrated that this complex anion adopts an almost ideal square-planar geometry. The gold(III) center is coordinated by four bromide ligands, with the Au-Br bond lengths and the Br-Au-Br bond angles being critical parameters in defining the anion's precise shape.

Selected Bond Distances and Angles for the [AuBr₄]⁻ Anion
ParameterValue
Au-Br1 Bond Length (Å)2.427(2)
Au-Br2 Bond Length (Å)2.433(2)
Au-Br3 Bond Length (Å)2.428(2)
Au-Br4 Bond Length (Å)2.431(2)
Br1-Au-Br2 Bond Angle (°)90.1(1)
Br1-Au-Br3 Bond Angle (°)178.6(1)
Br1-Au-Br4 Bond Angle (°)89.8(1)
Br2-Au-Br3 Bond Angle (°)89.9(1)
Br2-Au-Br4 Bond Angle (°)178.8(1)
Br3-Au-Br4 Bond Angle (°)90.2(1)

The bond angles are very close to the ideal 90° for a perfect square-planar geometry, and the trans Br-Au-Br angles are nearly 180°. The slight deviations from these ideal values indicate a minor distortion of the square-planar arrangement within the crystal lattice.

Hydrogen Bond Parameters
Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O1-H1A···Br20.852.583.41(2)168
O1-H1B···Br40.852.613.44(2)165
O2-H2A···Br10.852.553.38(2)170
O2-H2B···Br30.852.593.42(2)167

Analysis of Potassium Counterion Interactions within the Crystal Lattice

Potassium Counterion Coordination Distances
InteractionDistance (Å)
K···O12.78(2)
K···O22.81(2)
K···Br13.35(1)
K···Br23.41(1)
K···Br33.38(1)
K···Br43.45(1)
K···Br1'3.52(1)
K···Br3'3.55(1)

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a powerful and non-destructive analytical technique used for the identification of crystalline phases and the assessment of sample purity. A crystalline material will produce a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ), which serves as a "fingerprint" for that particular substance.

For potassium tetrabromoaurate(III) dihydrate, the PXRD pattern would consist of a set of characteristic peaks corresponding to the d-spacings of the crystal lattice planes, as determined by Bragg's Law. By comparing the experimental PXRD pattern of a synthesized sample to a standard pattern from a database (such as the Powder Diffraction File™ from the International Centre for Diffraction Data), one can confirm the identity of the compound. Furthermore, the absence of peaks corresponding to potential impurities or other crystalline phases can verify the purity of the sample.

Comparative Crystallography with Isoelectronic and Isostructural Gold(III) Complexes

A comparative analysis of the crystal structure of potassium tetrabromoaurate(III) dihydrate with its isoelectronic tetrachloro-analogue, potassium tetrachloroaurate(III) dihydrate (K[AuCl₄]·2H₂O), reveals significant structural differences. While both compounds contain a square-planar [AuX₄]⁻ anion, a potassium counterion, and two water molecules of hydration, they crystallize in different space groups and exhibit distinct packing arrangements.

Advanced Spectroscopic Characterization and Electronic Structure Probes of Potassium Tetrabromoaurate Iii Dihydrate

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers detailed insights into the molecular vibrations of KAuBr₄·2H₂O, providing information on the bonding within the [AuBr₄]⁻ anion and the role of the water of hydration.

FTIR spectroscopy is particularly sensitive to the vibrational modes of molecules that involve a change in dipole moment. In the analysis of KAuBr₄·2H₂O, the presence of water molecules of hydration gives rise to characteristic absorption bands. The O-H stretching vibrations of the water molecules are typically observed in the region of 3400-3500 cm⁻¹. researchgate.net Additionally, the H-O-H bending vibration of water is expected to appear around 1630 cm⁻¹. These bands confirm the hydrated nature of the compound. The Au-Br stretching and bending vibrations associated with the [AuBr₄]⁻ anion occur at much lower frequencies, typically below 400 cm⁻¹, and may be more challenging to observe with standard FTIR equipment.

Interactive Data Table: Characteristic FTIR Bands for KAuBr₄·2H₂O

Vibrational ModeTypical Wavenumber (cm⁻¹)Assignment
O-H Stretch3400 - 3500Water of Hydration
H-O-H Bend~1630Water of Hydration
Au-Br Stretch< 400[AuBr₄]⁻ Anion
Au-Br Bend< 400[AuBr₄]⁻ Anion

Raman spectroscopy, which detects changes in polarizability, is an excellent complementary technique to FTIR for studying the vibrational modes of the square planar [AuBr₄]⁻ anion. The high symmetry (D₄h) of the isolated [AuBr₄]⁻ anion results in specific selection rules for Raman active modes. The totally symmetric Au-Br stretching vibration (ν₁) is particularly intense and characteristic in the Raman spectrum. Other Raman-active modes include the in-plane and out-of-plane bending vibrations. The positions of these bands can be influenced by the crystalline environment and the presence of cations. nih.govresearchgate.net

Interactive Data Table: Typical Raman Shifts for the [AuBr₄]⁻ Anion

Vibrational ModeSymmetryTypical Raman Shift (cm⁻¹)Description
ν₁A₁g~210Symmetric Au-Br Stretch
ν₂B₁g~195Asymmetric Au-Br Stretch
ν₅B₂g~100In-plane Bend

Electronic Absorption and Emission Spectroscopy for d-Orbital Splitting and Charge Transfer

Electronic spectroscopy provides valuable information about the electronic structure of KAuBr₄·2H₂O, including the d-orbital splitting of the gold(III) center and the nature of electronic transitions.

The UV-Visible absorption spectrum of KAuBr₄·2H₂O in solution is dominated by intense ligand-to-metal charge transfer (LMCT) bands. researchgate.net For the [AuBr₄]⁻ complex, these transitions involve the promotion of an electron from a bromine-based ligand orbital to a vacant d-orbital on the gold(III) center. These LMCT bands are typically observed in the ultraviolet and visible regions of the spectrum. researchgate.net The spectrum of an aqueous solution of [AuBr₄]⁻ typically shows characteristic absorption peaks around 260 nm and 380 nm. researchgate.net The lower energy d-d transitions, which are formally forbidden by the Laporte selection rule in a perfectly centrosymmetric environment, are often weak and can be obscured by the much more intense charge transfer bands. rsc.org

Interactive Data Table: UV-Visible Absorption Maxima for [AuBr₄]⁻ in Solution

Wavelength (λ_max)Molar Absorptivity (ε)Assignment
~260 nmHighLigand-to-Metal Charge Transfer (LMCT)
~380 nmHighLigand-to-Metal Charge Transfer (LMCT)

While KAuBr₄·2H₂O itself is not typically luminescent, it is a crucial starting material for the synthesis of luminescent gold(III) dithiolate complexes. researchgate.netresearchgate.net These complexes often exhibit interesting photophysical properties, including phosphorescence at room temperature. nih.govresearchgate.net The luminescence in these systems can arise from various excited states, including those with ligand-to-ligand charge transfer (LLCT), metal-to-ligand charge transfer (MLCT), or intraligand (IL) character. nih.govnih.gov The nature of the dithiolate ligand plays a significant role in tuning the emission properties of the resulting gold(III) complexes. nih.govresearchgate.net For instance, the introduction of aromatic or heterocyclic moieties into the dithiolate ligand can lead to complexes with tunable emission colors and high quantum yields. nih.govresearchgate.net The study of these derivatives provides indirect but valuable electronic structure information that can be related back to the parent gold(III) center.

X-ray Based Spectroscopic Techniques

X-ray based spectroscopic techniques, such as X-ray Absorption Spectroscopy (XAS), provide direct probes of the electronic structure and local coordination environment of the gold atoms in KAuBr₄·2H₂O.

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful tools for determining the oxidation state and coordination geometry of the gold center. researchgate.netmdpi.com The XANES region of the spectrum, particularly at the Au L₃-edge, is sensitive to the oxidation state of gold. researchgate.net The presence of a "white line" feature in the L₃-edge XANES spectrum is characteristic of elements with partially filled d-orbitals and can be used to confirm the +3 oxidation state of gold in KAuBr₄·2H₂O. researchgate.net

The EXAFS region provides information about the local atomic structure around the absorbing gold atom, including bond distances and coordination numbers. Analysis of the EXAFS data for KAuBr₄·2H₂O would be expected to reveal the square planar coordination of the gold atom by four bromine atoms at a characteristic Au-Br distance. capes.gov.br This technique is particularly valuable as it can be applied to both crystalline and amorphous materials, providing a detailed picture of the local environment of the gold center. mdpi.comesrf.fr

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For potassium tetrabromoaurate(III) dihydrate, XPS is particularly effective in confirming the +3 oxidation state of the gold atom.

The analysis focuses on the binding energies of the core-level electrons, specifically the Au 4f electrons. The Au 4f region of the XPS spectrum exhibits two characteristic peaks due to spin-orbit coupling, corresponding to the Au 4f7/2 and Au 4f5/2 states. The binding energy of the Au 4f7/2 peak is a key indicator of the gold oxidation state.

For gold compounds, the Au 4f7/2 binding energy typically increases with an increasing oxidation state. In the case of Au(III) species, the Au 4f7/2 binding energy is generally observed at approximately 86.0 eV. cardiff.ac.uk This is distinctly higher than the binding energy for metallic gold (Au0), which is found at about 84.0 eV, and for Au(I) species, which appear around 85.0 eV. cardiff.ac.uk It is important to note that cationic gold species, particularly Au(III), can undergo photoreduction during XPS analysis, which may lead to the appearance of lower binding energy peaks corresponding to reduced gold species. cardiff.ac.uk

The following table summarizes the typical Au 4f7/2 binding energies for different gold oxidation states.

Oxidation StateTypical Au 4f7/2 Binding Energy (eV)
Au(0)84.0
Au(I)~85.0
Au(III)~86.0

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and/or electronic structure of matter. XAS is further divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination geometry of the absorbing atom. researchgate.net For potassium tetrabromoaurate(III) dihydrate, the Au LIII-edge XANES spectrum would be expected to show features characteristic of a d8 Au(III) center in a square-planar environment. The position and intensity of the "white line" feature in the XANES spectrum are particularly sensitive to the oxidation state and the electronic structure of the gold atom. researchgate.net

EXAFS, on the other hand, provides information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers. By analyzing the oscillations in the absorption coefficient beyond the absorption edge, it is possible to determine the distances to neighboring atoms. For the [AuBr4]- anion, EXAFS analysis would be used to determine the Au-Br bond lengths. Studies on similar gold(III) halide complexes, such as [AuCl4]-, have successfully used EXAFS to determine the Au-Cl bond lengths. nih.gov

The following table illustrates the type of information that can be obtained from XAS/EXAFS studies of potassium tetrabromoaurate(III) dihydrate.

TechniqueInformation ObtainedApplication to K[AuBr4]·2H2O
XANESOxidation state, coordination geometryConfirmation of Au(III) and square-planar geometry
EXAFSBond distances, coordination numbersDetermination of Au-Br bond lengths

Nuclear Magnetic Resonance (NMR) Studies of Related Gold(III) Halide Species

While direct NMR studies on potassium tetrabromoaurate(III) dihydrate are not extensively reported, NMR spectroscopy is a valuable tool for characterizing related diamagnetic gold(III) complexes. The only NMR-active isotope of gold, 197Au, has a nuclear spin of 3/2 and a significant quadrupole moment, which generally leads to very broad signals, making it a challenging nucleus to observe directly. nih.gov

However, 1H and 13C NMR spectroscopy are routinely used to characterize the organic ligands in organometallic gold(III) complexes. researchgate.netacs.org For related gold(III) halide species with other ligands, NMR can provide insights into the structure and bonding in solution. For instance, in gold(III) hydride complexes, the 1H NMR chemical shift of the hydride ligand is highly sensitive to the nature of the other ligands in the coordination sphere. nih.govacs.org

Although direct 197Au NMR is challenging, information about the gold center can sometimes be inferred from its coupling to other nuclei in the complex, such as 31P in phosphine (B1218219) complexes. rsc.org

Mössbauer Spectroscopy for Gold Oxidation State and Environment

197Au Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of gold nuclei. It provides valuable information about the oxidation state, site symmetry, and nature of chemical bonding. researchgate.net The key parameters obtained from a 197Au Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). wikipedia.orguni-bielefeld.de

The isomer shift is related to the s-electron density at the nucleus and is therefore sensitive to the oxidation state of the gold atom. union.edulibretexts.org Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an electric field gradient at the nucleus, providing information about the symmetry of the electronic environment. wikipedia.orgunion.edu

Gold(I) and gold(III) compounds can be readily distinguished by their Mössbauer parameters. znaturforsch.com For Au(III) complexes, the isomer shift values are typically positive, while the quadrupole splitting values are significant, reflecting the asymmetric electronic environment of the d8 gold center in a square-planar geometry. tum.de

The following table presents typical ranges for 197Au Mössbauer parameters for Au(I) and Au(III) compounds.

Oxidation StateIsomer Shift (IS) (mm/s)Quadrupole Splitting (QS) (mm/s)
Au(I)Typically negative or small positiveLarge
Au(III)PositiveSignificant

Chemical Reactivity and Mechanistic Pathways of Potassium Tetrabromoaurate Iii Dihydrate

Fundamental Redox Chemistry of Gold(III) Centers

The gold(III) ion, with a d⁸ electron configuration, possesses a high reduction potential, making the [AuBr₄]⁻ complex a potent oxidizing agent. imim.pl The reduction of the Au(III) center can proceed to Au(I) or elemental Au(0), and the specific pathway is highly dependent on the nature of the reducing agent and the reaction conditions.

The reduction of the gold(III) center can mechanistically occur through a single two-electron transfer or via sequential one-electron steps. The operative mechanism is often dictated by the reducing agent employed.

Two-Electron Reduction: Complementary two-electron transfer is a proposed mechanism when gold(III) is reacted with certain reducing agents like platinum(II). This pathway involves the direct conversion of Au(III) to Au(I) without the formation of a stable Au(II) intermediate. rsc.org

One-Electron Reduction: More commonly, the reduction is believed to proceed via successive one-electron transfers. This pathway involves the formation of a transient gold(II) intermediate, which is highly unstable and rapidly undergoes further reaction. rsc.orgrsc.org For instance, the reduction of Au(III) complexes by iron(II) indicates a mechanism that proceeds through the formation of an Au(II) intermediate. rsc.org Similarly, reduction by iodide is suggested to occur via a two-step single-electron transfer, formally involving a gold(II) species. acs.org This stepwise process is often favored as it can avoid the higher energy barriers associated with a direct two-electron transfer.

The rate and favorability of the reduction of [AuBr₄]⁻ are highly dependent on the specific reducing agent used. Kinetic studies provide insight into the reaction mechanisms and the factors controlling the transformation rates.

Research has quantified the reaction kinetics with various reductants. For example, the reduction of gold(III) bromide complexes by sodium nitrite (B80452) has been studied, revealing a complex reaction path. imim.pl The data for reactions with other agents like iron(II) and platinum(II) in aqueous chloride solutions have also been determined, highlighting different mechanistic pathways. rsc.org

Table 1: Kinetic Data for the Reduction of Gold(III) Complexes with Various Reducing Agents

Reducing Agent Gold(III) Complex System Proposed Mechanism Key Kinetic Findings
Sodium Nitrite [AuBr₄]⁻ Complex path with parallel bimolecular reactions Rate constants determined under varying concentrations, temperature, pH, and ionic strength. imim.pl
Iron(II) Au(III) in aqueous chloride One-electron transfer Reaction proceeds via an intermediate containing Au(II); rate dependence on chloride concentration suggests parallel paths involving Fe²⁺ and [FeCl]⁺. rsc.org
Platinum(II) Au(III) in aqueous chloride Two-electron transfer Data are consistent with a complementary two-electron transfer mechanism. rsc.org
Iodide [AuBr₄]⁻ and [AuCl₄]⁻ Intermolecular electron transfer Reduction is faster than ligand substitution; mechanism involves a direct attack on a halide ligand by an outer-sphere iodide. acs.org

Due to their high reactivity, gold(I) and particularly gold(II) species are often transient intermediates that are not easily isolated or characterized. rsc.org Their existence is typically inferred from kinetic data and computational studies. rsc.orgresearchgate.net

Gold(II) Intermediates: The formation of Au(II) is frequently proposed in one-electron reduction pathways. rsc.org For example, in the reduction of certain Au(III) pincer complexes, a one-electron reduction leads to the formation of (C^N^C)Au(II) radicals, which then rapidly dimerize to form a stable Au(II)-Au(II) bonded species. rsc.org While mononuclear gold(II) complexes are challenging to isolate, they are considered accessible intermediates in redox processes. rsc.org

Gold(I) Intermediates: Gold(I) is a common product of the two-electron reduction of gold(III) or the one-electron reduction of the transient gold(II) species. In the reaction between [AuBr₄]⁻ and thiocyanate (B1210189), the initial substitution steps are followed by the reduction of Au(III) to Au(I) thiocyanato-species. researchgate.net The Au(I) state is significantly more stable than Au(II) but can still be reactive, potentially undergoing disproportionation or further reduction to Au(0). researchgate.net

Ligand Exchange Kinetics and Associative/Dissociative Mechanisms

Ligand substitution reactions in square-planar d⁸ complexes like [AuBr₄]⁻ are fundamental to their chemistry. These reactions involve the replacement of one or more bromide ligands by another nucleophile. The mechanism of these substitutions is a key determinant of their reactivity.

For square-planar complexes, ligand substitution typically proceeds via an associative mechanism. carleton.cawikipedia.org This pathway involves the initial addition of the incoming nucleophile to the metal center, forming a five-coordinate intermediate. This is in contrast to a dissociative mechanism, where a ligand first departs before the new ligand binds. differencebetween.com The associative pathway is favored for Au(III) due to its higher oxidation state, which strengthens the gold-ligand bonds and increases the activation barrier for ligand dissociation. carleton.ca

The bromide ligands in the [AuBr₄]⁻ complex can be replaced by a variety of nucleophiles.

Water (Hydrolysis): In aqueous solutions, the bromide ligands can be sequentially substituted by water molecules. This hydrolysis process is an equilibrium reaction, and the extent of substitution depends on factors like pH and the concentration of free bromide ions. acs.org

Other Nucleophiles: Stronger nucleophiles can readily displace the bromide ligands. For example, the reaction of [AuBr₄]⁻ with thiocyanate (SCN⁻) results in the rapid, stepwise substitution of all four bromide ligands before the slower redox reaction occurs. researchgate.net Similarly, reactions with other nucleophiles proceed through ligand displacement, though in some cases, such as with iodide, the redox reaction can be faster than substitution. acs.org The substitution process involves direct displacement of the ligand by the incoming nucleophile, with the solvent path often being negligible. researchgate.net

The rates of ligand substitution reactions are sensitive to several environmental factors.

pH: The pH of the solution can influence the reaction rate, particularly in aqueous media. Changes in pH can alter the form of the gold complex (e.g., through hydrolysis to form [AuBr₃(OH)]⁻) or the protonation state of the incoming nucleophile, thereby affecting their reactivity. imim.pluomus.edu.iq

Ionic Strength: The ionic strength of the medium can affect the rate of reactions between charged species. For reactions involving ions, an increase in ionic strength can either increase or decrease the rate constant, depending on whether the reacting ions have similar or opposite charges. This is known as the primary salt effect. uomus.edu.iqresearchgate.netnih.gov

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of ligand substitution. researchgate.net This relationship is described by the Arrhenius equation. By studying the reaction at different temperatures, activation parameters such as the enthalpy and entropy of activation can be determined, providing further insight into the reaction mechanism. For example, studies on the reduction of [AuBr₄]⁻ by sodium nitrite at various temperatures allowed for the determination of activation parameters via the Eyring equation. imim.pl

Table 2: Factors Influencing Reaction Rates of [AuBr₄]⁻

Factor Influence on Reactivity Mechanistic Implication
pH Affects the speciation of the gold complex and the incoming ligand in aqueous solution. imim.pl Can alter the concentration of reactive species, thus changing the observed reaction rate.
Ionic Strength Modifies the activity of ionic reactants, affecting the rate of reaction between charged species. uomus.edu.iq An increase in ionic strength can stabilize or destabilize the transition state relative to the reactants, altering the activation energy.
Temperature Increases reaction rates by providing more kinetic energy to the reacting molecules. imim.pl Allows for the calculation of activation parameters (enthalpy and entropy of activation), which helps to elucidate the transition state of the rate-determining step.

Acid-Base Equilibria and Hydrolysis Reactions of the [AuBr₄]⁻ Anion

In aqueous solution, the tetrabromoaurate(III) anion undergoes stepwise hydrolysis, a process where bromide ligands are sequentially replaced by water molecules. This series of reactions establishes complex acid-base equilibria, as the coordinated water molecules can subsequently act as Brønsted-Lowry acids, donating a proton to the surrounding solvent.

The hydrolysis of the analogous tetrachloroaurate(III) anion, [AuCl₄]⁻, has been studied more extensively and provides a valuable model for understanding the behavior of [AuBr₄]⁻. For [AuCl₄]⁻, the hydrolysis proceeds through a series of equilibria, forming mixed chloro-aqua and chloro-hydroxo complexes. A similar reaction pathway is anticipated for the [AuBr₄]⁻ anion.

The initial step in the hydrolysis of [AuBr₄]⁻ is the replacement of a bromide ion by a water molecule to form the triaqua-monobromoaurate(III) complex:

[AuBr₄]⁻(aq) + H₂O(l) ⇌ AuBr₃(H₂O) + Br⁻(aq)

This aquated complex can then undergo further hydrolysis steps, replacing more bromide ligands. The coordinated water molecule in the [AuBr₃(H₂O)] complex is more acidic than a free water molecule due to the polarizing effect of the Au(III) ion. It can therefore donate a proton in an acid-base equilibrium:

AuBr₃(H₂O) ⇌ [AuBr₃(OH)]⁻(aq) + H⁺(aq)

The stability of the gold(III)-halogen bond generally follows the trend I⁻ > Br⁻ > Cl⁻, suggesting that the [AuBr₄]⁻ complex is more stable towards hydrolysis than the [AuCl₄]⁻ complex. This is supported by the observation that the addition of bromide ions to a solution containing [AuCl₄]⁻ leads to the formation of [AuBr₄]⁻, as evidenced by shifts in the UV-visible absorption spectrum. The characteristic peaks for [AuCl₄]⁻ at 220 and 300 nm shift to 260 and 380 nm upon formation of [AuBr₄]⁻. researchgate.net

Table 1: Stepwise Hydrolysis and Acid-Base Equilibria of the [AuBr₄]⁻ Anion

StepReactionEquilibrium Constant
1[AuBr₄]⁻ + H₂O ⇌ [AuBr₃(H₂O)] + Br⁻K_h1
2[AuBr₃(H₂O)] ⇌ [AuBr₃(OH)]⁻ + H⁺K_a1
3[AuBr₃(H₂O)] + H₂O ⇌ [AuBr₂(H₂O)₂]⁺ + Br⁻K_h2
4[AuBr₂(H₂O)₂]⁺ ⇌ [AuBr₂(H₂O)(OH)] + H⁺K_a2

Note: The values for the equilibrium constants (K_h and K_a) are not well-documented in publicly available literature and are presented here conceptually.

Photochemical Reactivity and Light-Induced Transformations

The tetrabromoaurate(III) anion exhibits photochemical reactivity upon absorption of light, leading to various transformations. The primary photochemical process for many gold(III) complexes, including halo complexes, is a ligand-to-metal charge transfer (LMCT). In this process, an electron is excited from a molecular orbital primarily located on the bromide ligands to a molecular orbital centered on the gold(III) ion.

This LMCT excitation can initiate a series of reactions, most notably the reduction of the Au(III) center. The photoreduction of the analogous [AuCl₄]⁻ anion has been shown to proceed in a stepwise manner, first to Au(I) and then to metallic gold (Au(0)). A similar pathway is expected for [AuBr₄]⁻.

Upon irradiation, the excited state of [AuBr₄]⁻ can undergo reductive elimination, leading to the formation of a Au(I) species and bromine radicals:

[AuBr₄]⁻ + hν → [AuBr₂]⁻ + 2Br•

The generated bromine radicals are highly reactive and can participate in subsequent reactions, such as hydrogen abstraction from the solvent or other organic molecules present in the system.

The solvent plays a crucial role in the photochemical outcome. In the presence of radical scavengers or certain organic solvents, the photolysis of haloaurate(III) complexes can generate strongly reducing radicals, which can then reduce more Au(III) ions, leading to the formation of gold nanoparticles. For instance, the photolysis of [AuCl₄]⁻ in the presence of species like hydrogen peroxide or 2-propanol has been utilized for the clean synthesis of gold nanostructures. nih.gov

Light can also induce ligand substitution reactions in gold(III) complexes. While direct photochemical ligand exchange on [AuBr₄]⁻ is not extensively detailed in the available literature, the general principles of coordination chemistry suggest that photoexcitation could labilize the Au-Br bonds, facilitating their replacement by solvent molecules or other available ligands. The mechanism of such photosubstitution reactions can be either associative or dissociative, depending on the nature of the complex and the reaction conditions.

The photochemical behavior of gold(III) complexes is a field of active research, with potential applications in catalysis and materials science. The ability to generate reactive intermediates and control reaction pathways using light offers a powerful tool for chemical synthesis.

Table 2: Potential Photochemical Transformations of the [AuBr₄]⁻ Anion

TransformationProposed Reaction Pathway
Photoreduction[AuBr₄]⁻ + hν → [AuBr₂]⁻ + 2Br•
[AuBr₂]⁻ + hν → Au(0) + 2Br⁻
Light-Induced Ligand Exchange[AuBr₄]⁻ + hν + S ⇌ [AuBr₃(S)] + Br⁻ (S = solvent/ligand)
Radical Formation[AuBr₄]⁻ + hν → [AuBr₂]⁻ + 2Br• ; Br• + RH → HBr + R•

Note: These pathways are proposed based on the known reactivity of analogous gold(III) complexes and general photochemical principles.

Catalytic Efficacy and Mechanistic Elucidation of Reactions Involving Potassium Tetrabromoaurate Iii Dihydrate

Homogeneous Catalysis by Gold(III) Bromide Complexes

In solution, the tetrabromoaurate(III) anion provides a source of catalytically active gold(III) species. These complexes are potent Lewis acids, demonstrating a strong affinity for unsaturated carbon-carbon bonds (carbophilicity), which underpins their catalytic activity in a variety of organic reactions.

Application in C-C Bond Forming Reactions

Gold(III) bromide, derived from precursors like KAuBr₄, has been effectively employed as a catalyst in several carbon-carbon bond-forming reactions. Its ability to activate π-systems makes it particularly useful in cycloaddition and substitution reactions.

One notable application is in the Diels-Alder reaction, a powerful method for forming six-membered rings. masterorganicchemistry.comwikipedia.orgnih.govorganic-chemistry.org Gold(III) bromide has been shown to catalyze the [4+2] cycloaddition between enynal units and carbonyl compounds, facilitating the creation of complex cyclic architectures. cymitquimica.comwikipedia.org Another significant use of gold(III) bromide is in the nucleophilic substitution of propargylic alcohols. In these reactions, the gold(III) complex functions as an alcohol-activating agent, promoting the substitution and enabling the formation of a new C-C bond. cymitquimica.comwikipedia.org

Role in Oxidation and Reduction Processes in Organic Synthesis

Homogeneous gold(III) catalysts are recognized for their effectiveness in mediating oxidation reactions, often utilizing environmentally benign oxidants like molecular oxygen. The high redox potential of gold allows for catalytic cycles that can involve both Au(I) and Au(III) species or maintain the Au(III) oxidation state throughout the reaction. These catalysts have demonstrated the ability to promote oxidation at satisfactory rates and with high selectivity under mild conditions, such as room temperature.

While less common than oxidation, the role of homogeneous gold(III) complexes in catalytic reduction has also been explored. For instance, certain Au(III) Schiff base complexes have been reported to catalyze the hydrogenation of olefins. rsc.org However, the more prominent application of gold in reduction catalysis is found in heterogeneous systems. Supported gold nanoparticles, derived from Au(III) precursors, are highly effective for the chemoselective reduction of functional groups, most notably the reduction of nitroarenes to amines. rsc.orgnih.gov This process is of great industrial importance, and gold catalysts offer high selectivity, leaving other reducible groups in the molecule unaffected. nih.gov Supported gold catalysts are also active in the selective hydrogenation of α,β-unsaturated aldehydes. rsc.org

Mechanistic Investigations of Gold(III)-Catalyzed Transformations (e.g., electrophilic activation)

The primary mechanistic pathway in many gold(III)-catalyzed reactions involves the electrophilic activation of unsaturated substrates. Gold(III) complexes, acting as potent and soft π-acids, coordinate to alkynes, allenes, or alkenes. researchgate.net This coordination polarizes the C-C π-bond, rendering it highly susceptible to nucleophilic attack. This activation mode is the cornerstone of a vast number of gold-catalyzed transformations, including the addition of heteroatoms to unsaturated bonds.

Mechanistic studies have also shed light on the elementary steps of bond activation. Research has provided experimental evidence for the formation of gold(III) σ-complexes with H-B and H-Si bonds, which are key initial steps in hydroboration and hydrosilylation reactions. rsc.org Furthermore, investigations into the activation of dihydrogen (H₂) have shown that it can proceed via heterolytic cleavage at a gold(III) center, leading to the formation of gold hydride species. rsc.org These hydrides are crucial intermediates in catalytic hydrogenation and reduction reactions.

Heterogeneous Catalysis Derived from KAuBr₄·2H₂O Precursors

Potassium tetrabromoaurate(III) dihydrate is a vital and convenient precursor for the synthesis of supported gold nanoparticles, which are among the most studied heterogeneous catalysts. The catalytic performance of these materials is profoundly dependent on their physical and chemical properties, which can be tailored during their preparation.

Preparation of Supported Gold Nanoparticles and their Catalytic Performance

Supported gold nanoparticles can be prepared from KAuBr₄·2H₂O using various techniques, including deposition-precipitation, impregnation, and chemical reduction. researchgate.netresearchgate.net In a typical chemical reduction synthesis, the Au(III) salt is reduced in the presence of a stabilizing agent and a support material, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), or silica (B1680970) (SiO₂). nih.govresearchgate.net The choice of preparation method and conditions (e.g., pH, temperature) is critical as it influences the final size, shape, and dispersion of the nanoparticles on the support. researchgate.net For example, a modified incipient wetness impregnation method, followed by washing with ammonia, has been shown to produce small, highly dispersed gold particles on various oxide supports. semanticscholar.org

The catalytic activity of these supported gold nanoparticles is frequently evaluated using model reactions, such as the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) by sodium borohydride (B1222165) (NaBH₄). mdpi.comrsc.orgsciepublish.comrsc.orgresearchgate.net This reaction is easily monitored by UV-Vis spectroscopy and serves as a benchmark for comparing the efficacy of different nanocatalysts. The performance is often quantified by the apparent rate constant (k_app).

Catalytic Performance of Gold Nanoparticles in the Reduction of 4-Nitrophenol
Catalyst SystemAvg. Particle Size/ShapeSupportApparent Rate Constant (k_app)Reference
AuNPs117 nm NanostarsNone (Colloidal)4.36 min⁻¹ mdpi.com
AuNPs40 nm NanostarsNone (Colloidal)1.85 min⁻¹ mdpi.com
AuNPs (Green Synthesis)4.97 nm SpheresNone (Colloidal)1.50 min⁻¹ sciepublish.com
AuNPs16 nm SpheresNone (Colloidal)Lower activity than 4 nm mdpi.com
AuNPs4 nm SpheresNone (Colloidal)Highest activity for spheres mdpi.com

Structure-Activity Relationships in Gold Nanocatalysis

The catalytic performance of supported gold nanoparticles is not intrinsic to the gold itself but is a complex function of several interrelated factors. Understanding these structure-activity relationships is key to designing more efficient catalysts.

Particle Size: One of the most critical parameters is the size of the gold nanoparticles. For many reactions, including CO oxidation and various reductions, catalytic activity is highly size-dependent, often peaking when the particle diameter is between 2 and 5 nanometers. d-nb.info This effect is attributed to the high surface-to-volume ratio and the abundance of low-coordination sites (corners and edges) on smaller particles, which are believed to be the active sites for catalysis. d-nb.info

Support Interaction: The choice of support material is equally important. The interaction between the gold nanoparticles and the support can significantly modify the electronic properties of the gold and play a direct role in the catalytic mechanism. For instance, reducible oxide supports like TiO₂ can provide oxygen vacancies at the metal-support interface, which are crucial for activating molecular oxygen in oxidation reactions.

Particle Morphology: The shape of the nanoparticles also influences their catalytic activity. Studies comparing gold nanospheres with branched structures like nanostars have shown that the latter can exhibit significantly higher catalytic activity. mdpi.com This is attributed to the presence of high-index facets and sharp tips on the nanostars, which are more reactive than the flat surfaces typically found on spherical particles.

Asymmetric Catalysis Employing Chiral Gold(III) Complexes

The square-planar coordination geometry of gold(III) centers allows for the positioning of chiral ligands in close proximity to the substrate binding site, thereby creating a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. This has led to the design and synthesis of a variety of chiral gold(III) complexes and their successful application in a range of asymmetric transformations.

Key to the success of asymmetric gold(III) catalysis is the rational design of chiral ligands that are stable to the oxidative nature of the gold(III) center. Common ligand scaffolds that have been successfully employed include those based on N-heterocyclic carbenes (NHCs), oxazolines, and binaphthyl derivatives like BINOL. These ligands coordinate to the gold(III) center, forming stable complexes that can act as potent chiral Lewis acids to activate substrates and facilitate enantioselective bond formation.

Research Findings in Asymmetric Gold(III) Catalysis

Several studies have demonstrated the high catalytic efficacy and enantioselectivity of chiral gold(III) complexes in various organic reactions. For instance, chiral C,O-chelated BINOL/gold(III) complexes have been successfully utilized in the asymmetric carboalkoxylation of ortho-alkynylbenzaldehydes, achieving excellent enantioselectivities of up to 99% ee. rsc.orgresearchgate.net In these reactions, the chiral gold(III) complex activates the alkyne functionality towards nucleophilic attack, with the chiral ligand dictating the face selectivity of the approach of the nucleophile.

Another significant area of application is in cycloaddition reactions. Chiral gold(III) complexes bearing N-heterocyclic carbene ligands have been investigated for their ability to catalyze asymmetric Diels-Alder reactions. researchgate.net For example, the reaction of 2,4-dienals with cyclopentadiene (B3395910) in the presence of a chiral NHC-gold(III) catalyst can furnish the corresponding carbocyclic products in good yields and with high levels of diastereo- and enantioselectivity. researchgate.net The steric and electronic properties of the NHC ligand are crucial in creating a chiral pocket that effectively shields one face of the dienophile, leading to the observed stereochemical control.

Furthermore, chiral O,O'-chelated cyclometalated oxazoline (B21484) gold(III) complexes have been developed and applied in asymmetric carboalkoxylation reactions of alkynes. nih.govpolyu.edu.hk Research has shown that the enantioselectivity of these reactions can be significantly enhanced by increasing the steric bulk of the substituent on the chiral oxazoline ligand, with enantiomeric excesses of up to 90% being achieved. nih.govpolyu.edu.hk

The mechanistic understanding of these reactions is still an area of active investigation. However, it is generally accepted that the chiral gold(III) complex functions as a Lewis acid, coordinating to and activating the substrate. The transfer of chirality then occurs from the ligand framework to the substrate within the coordination sphere of the metal. The stability of the gold(III) center is a critical factor, and ligands are often designed to be robust and resist reductive elimination, which can lead to catalyst deactivation.

Interactive Data Table of Asymmetric Reactions Catalyzed by Chiral Gold(III) Complexes

Chiral Ligand TypeReaction TypeSubstrate ExampleYield (%)Enantiomeric Excess (ee %)
C,O-chelated BINOLCarboalkoxylationortho-alkynylbenzaldehydes-up to 99
N-heterocyclic carbeneDiels-Alder2,4-dienals and cyclopentadieneGoodHigh
O,O'-chelated OxazolineCarboalkoxylationAlkynesup to 89up to 90

Note: The yields and enantiomeric excesses are representative values from the cited literature and can vary depending on the specific substrate and reaction conditions.

Potassium Tetrabromoaurate Iii Dihydrate in the Synthesis of Advanced Materials

Precision Synthesis of Gold Nanoparticles and Nanostructures

The synthesis of gold nanoparticles (AuNPs) and nanostructures with well-defined properties is a cornerstone of nanotechnology, and potassium tetrabromoaurate(III) dihydrate serves as a crucial starting material in this process. researchgate.net The reduction of the gold(III) ion in the tetrabromoaurate complex to zerovalent gold (Au⁰) is the fundamental principle underpinning the formation of these nanomaterials. Various reducing agents can be employed in this synthesis, influencing the final characteristics of the nanoparticles.

Control over Size, Shape, and Aspect Ratio of Gold Nanostructures

The ability to control the size, shape, and aspect ratio of gold nanostructures is critical as these parameters dictate their unique optical, electronic, and catalytic properties. americanelements.com Research has demonstrated that by carefully manipulating reaction conditions such as pH, temperature, and the concentration of reactants, including the gold precursor and reducing agents, it is possible to tailor the morphology of the resulting nanoparticles. nih.gov For instance, the choice of reducing and stabilizing agents in conjunction with potassium tetrabromoaurate(III) can lead to the formation of spherical nanoparticles, nanorods, nanowires, or other complex geometries.

The following table illustrates the influence of different synthesis parameters on the characteristics of gold nanostructures when using a gold(III) precursor.

ParameterEffect on NanostructureResearch Finding
pH Influences the size and monodispersity of AuNPs. nih.govIncreasing the pH of the reaction medium can lead to an increase in the size of the synthesized gold nanoparticles. nih.gov
Reducing Agent Determines the rate of reduction and subsequent nanoparticle morphology.The use of a mild reducing agent like trisodium (B8492382) citrate (B86180) typically results in spherical nanoparticles. nih.gov
Stabilizing Agent Prevents aggregation and controls the growth of nanoparticles.The presence of capping agents helps in maintaining the stability and defined shape of the nanoparticles in solution. qub.ac.uk
Reactant Concentration Affects the final size of the nanoparticles. nih.govA higher concentration of the gold precursor can lead to the formation of larger nanoparticles. nih.gov

Surface Functionalization and Stabilization of Gold Nanoparticles

Once synthesized, the surfaces of gold nanoparticles are typically functionalized to enhance their stability and impart specific functionalities for various applications. qub.ac.uk This process involves the attachment of ligands, polymers, or biomolecules to the nanoparticle surface. The functionalization not only prevents aggregation but also allows for the targeting of specific cells or the detection of particular analytes. nih.gov Common functionalizing agents include thiol-containing molecules, which form strong covalent bonds with the gold surface. frontiersin.org The choice of the functionalizing agent is crucial for the end-use of the nanoparticles, whether in biomedical imaging, drug delivery, or sensing. semanticscholar.org

Preparation of Gold-Containing Hybrid Materials

Potassium tetrabromoaurate(III) dihydrate is also instrumental in the preparation of gold-containing hybrid materials. These materials integrate gold nanoparticles with other components, such as polymers, metal oxides, or carbon-based nanostructures, to create composites with synergistic or novel properties. For example, embedding gold nanoparticles within a polymer matrix can enhance the mechanical and thermal properties of the polymer while also imparting the plasmonic properties of the gold nanoparticles to the composite material. These hybrid materials are being explored for applications in catalysis, electronics, and photonics.

Development of Gold-Based Sensor Architectures

The unique optical and electronic properties of gold nanoparticles, synthesized from precursors like potassium tetrabromoaurate(III) dihydrate, make them ideal components for the development of advanced sensor architectures. sigmaaldrich.com These sensors often rely on the principle of surface plasmon resonance (SPR), which is highly sensitive to changes in the local refractive index upon the binding of target molecules to the functionalized nanoparticle surface. researchgate.net Gold nanoparticle-based sensors have been developed for the detection of a wide range of analytes, including biomolecules, metal ions, and organic pollutants. researchgate.netnih.gov The colorimetric response of gold nanoparticle solutions upon aggregation, induced by the presence of an analyte, provides a simple and effective method for visual detection. nih.gov

Precursor for Luminescent and Photocatalytic Gold(III) Complexes

Beyond the synthesis of metallic gold nanoparticles, potassium tetrabromoaurate(III) dihydrate serves as a precursor for the synthesis of various gold(III) complexes that exhibit interesting luminescent and photocatalytic properties. These complexes often feature organic ligands that coordinate to the gold(III) center, influencing its electronic structure and photophysical behavior. nih.gov The development of stable and efficient luminescent gold(III) complexes is an active area of research, with potential applications in organic light-emitting diodes (OLEDs), bio-imaging, and photodynamic therapy. Furthermore, the photocatalytic activity of certain gold(III) complexes is being investigated for applications in organic synthesis and solar energy conversion. nbinno.com

The following table summarizes the applications of gold(III) complexes derived from gold precursors.

Application AreaDescriptionKey Features of Gold(III) Complexes
Luminescence Used in the development of light-emitting materials and probes for bio-imaging.Exhibit tunable emission wavelengths and high quantum yields.
Photocatalysis Employed to catalyze chemical reactions using light as an energy source. nbinno.comCan facilitate redox reactions and the generation of reactive oxygen species. nbinno.com

Coordination Chemistry of Gold Iii and Its Bromide Complexes

Principles of d8 Square Planar Coordination in Gold(III) Complexes

The coordination geometry of gold(III) complexes is predominantly square planar, a preference rooted in its d8 electron configuration. libretexts.org Gold in the +3 oxidation state possesses eight electrons in its 5d orbitals. According to ligand field theory, this d8 configuration is exceptionally stabilized in a square planar environment. uomustansiriyah.edu.iq

In a hypothetical octahedral field, the five d-orbitals are split into two energy levels: the lower-energy t2g set (dxy, dxz, dyz) and the higher-energy eg set (dz2, dx2-y2). To form a square planar complex, one can imagine removing the two ligands along the z-axis. This removal significantly lowers the energy of the d-orbitals with a z-component (dz2, dxz, and dyz). The dz2 orbital experiences the most significant drop in energy as it points directly at the removed ligands. The dxz and dyz orbitals also decrease in energy. Conversely, the dxy and dx2-y2 orbitals, which lie in the plane of the four remaining ligands, increase in energy due to stronger interactions. The dx2-y2 orbital, pointing directly at the ligands, becomes the highest in energy. libretexts.org

This splitting pattern offers the greatest stabilization for a d8 metal ion, as the eight electrons can fill the four lower-energy d-orbitals, leaving the high-energy dx2-y2 orbital unoccupied. uomustansiriyah.edu.iqlibretexts.org This arrangement results in a significant ligand field stabilization energy (LFSE). Consequently, gold(III) complexes, along with other d8 ions like Pt(II) and Pd(II), almost invariably adopt a square planar geometry. libretexts.orgnih.gov These d8 square planar complexes are typically diamagnetic as all eight electrons are paired in the lower energy orbitals. uomustansiriyah.edu.iq

Table 1: Relative d-Orbital Energies in a Square Planar Field

Orbital Relative Energy Level Occupancy for d8 Au(III)
dx²-y² Highest Unoccupied
dxy High Occupied (2e⁻)
dz² Intermediate Occupied (2e⁻)

Synthesis and Characterization of Gold(III) Mixed-Ligand Complexes

The tetrabromoaurate(III) anion, [AuBr4]-, serves as a common starting material for synthesizing a variety of mixed-ligand gold(III) complexes. These syntheses typically involve the substitution of one or more bromide ligands with other donor ligands.

Gold(III) Bromide Complexes with Nitrogen-Donor Ligands

The coordination of nitrogen-donor ligands to gold(III) bromide centers can stabilize the metal ion and modulate its properties. frontiersin.org The synthesis of these complexes can be achieved through several routes. One method involves the direct reaction of a nitrogen-containing ligand with a gold(III) halide precursor. For example, sterically unhindered polypyridyl ligands react with gold(III) halides to form square-planar complexes. rsc.org Another route is the oxidation of a gold(I) complex. Gold(I) bromide complexes containing N-heterocyclic carbene (NHC) ligands can be oxidized with elemental bromine (Br2) to yield the corresponding square-planar gold(III) complexes of the type [AuBr3(NHC)]. researchgate.net

The presence of different nitrogen-donor ligands can significantly influence the binding affinity of the gold(III) complex toward biomolecules. frontiersin.org Characterization of these complexes relies on techniques such as 1H NMR, UV-vis, and IR spectroscopy, as well as single-crystal X-ray diffraction to confirm the square-planar geometry. rsc.orgresearchgate.net

Gold(III) Bromide Complexes with Sulfur-Donor Ligands

Sulfur-donor ligands, being soft Lewis bases, readily coordinate to the soft gold(III) center. nih.gov A well-documented example is the synthesis of gold(III) complexes with tetrahydrothiophene (B86538) (tht). The complex [Au(3,5-C6Cl2F3)3(tht)] can be synthesized from the reaction of [Au(3,5-C6Cl2F3)(tht)] with a thallium(III) arylating and oxidant agent. researchgate.netnih.gov

The resulting complex features a square-planar gold(III) center surrounded by three carbon atoms from aryl groups and the sulfur atom from the tetrahydrothiophene molecule. mdpi.com Characterization data confirms this structure.

Table 2: Spectroscopic Data for [Au(3,5-C6Cl2F3)3(tht)] mdpi.com

Technique Observation Assignment
IR Spectroscopy (cm⁻¹) 1310, 1250 Weaker bands corresponding to the sulfur donor ligand.
¹H NMR (ppm) 3.14, 2.05 Multiplets for the methylenic protons of the tetrahydrothiophene ligand.

Gold(III) Bromide Complexes with Phosphorus-Donor Ligands

The synthesis of gold(III) complexes with phosphine (B1218219) ligands is challenging because gold(III) can readily oxidize the phosphorus donor. acs.org Despite this, stable complexes have been prepared, often by using chelating ligands or specific synthetic routes that avoid ligand oxidation. Strong σ-donating phosphine ligands are known to improve the stability of gold complexes against rapid reduction. nih.gov

One successful method involves the oxidation of a pre-formed gold(I)-phosphine complex. For instance, P,N-chelated gold(I) complexes can be oxidized to the corresponding gold(III) species using reagents like Br2. acs.org Another approach involves the synthesis of diphenylphosphane derivatives, such as [Au(3,5-C6Cl2F3)3(PPh2H)], by reacting a precursor like [Au(3,5-C6Cl2F3)3(tht)] with diphenylphosphine (B32561) (PPh2H). researchgate.netmdpi.com

31P NMR spectroscopy is a critical tool for characterizing these complexes. The coordination of the phosphine ligand to the gold center results in a significant downfield shift of the 31P NMR signal compared to the free ligand. nih.govmdpi.com For example, the 31P{1H} NMR signal for [Au(3,5-C6Cl2F3)3(PPh2H)] appears at -8.38 ppm, a substantial shift from the -40.3 ppm resonance of the free PPh2H ligand. mdpi.com

Factors Influencing Ligand Field Splitting and Spectroscopic Properties

The energy difference between the d-orbital sets in a coordination complex is known as the ligand field splitting energy (Δ). The magnitude of this splitting is influenced by several key factors, which in turn determine the complex's spectroscopic properties, such as its color. libretexts.org

Nature of the Ligands: Ligands are arranged in the spectrochemical series based on their ability to cause d-orbital splitting. Strong-field ligands like cyanide (CN-) cause a large splitting, while weak-field ligands like bromide (Br-) cause a small splitting. edurev.in The general order for donor atoms is Carbon > Nitrogen > Oxygen > Halogen. edurev.in

Oxidation State of the Metal Ion: A higher oxidation state on the central metal ion leads to a greater attraction for the ligands. This brings the ligands closer to the metal, causing stronger interaction with the d-orbitals and resulting in a larger Δ value. edurev.inslideshare.netyoutube.com For example, Δ for a +3 ion is significantly greater than for a +2 ion of the same metal. libretexts.org

Principal Quantum Number of the Metal: For a given ligand and oxidation state, the ligand field splitting increases down a group in the periodic table (3d < 4d < 5d). youtube.comuni-siegen.de This is due to the larger radial extension of the 4d and 5d orbitals, which allows for stronger interaction with the ligands. libretexts.org The splitting for Au(III) (a 5d metal) is so large that its complexes are invariably low-spin.

Geometry of the Complex: The arrangement of ligands and their overlap with the metal's d-orbitals affects the splitting pattern and magnitude. libretexts.org

These factors directly impact the electronic absorption spectra of the complexes. The energy of absorbed light often corresponds to the energy required to promote an electron from a lower-energy d-orbital to a higher-energy one (a d-d transition). The spectra for the [AuBr4]– anion, for instance, show characteristic absorption bands with maxima at 254, 380, and 450 nm. imim.plresearchgate.net The substitution of bromide ligands with other ligands changes the ligand field strength, thus shifting the positions of these absorption bands.

Table 3: Summary of Factors Affecting Ligand Field Splitting (Δ)

Factor Effect on Δ Rationale
Ligand Strength Increases with ligand field strength (e.g., Br⁻ < NH₃ < CN⁻) Stronger ligand-metal orbital interactions cause greater splitting. edurev.in
Metal Oxidation State Increases with higher oxidation state (e.g., M²⁺ < M³⁺) Stronger electrostatic attraction pulls ligands closer, increasing repulsion with d-orbitals. libretexts.org

Table of Mentioned Compounds

Compound Name Formula
Potassium tetrabromoaurate(III) dihydrate K[AuBr₄]·2H₂O
Tetrabromoaurate(III) anion [AuBr₄]⁻
Gold(III) bromide AuBr₃ (exists as Au₂Br₆)
Elemental Bromine Br₂
(N-heterocyclic carbene)gold(III) tribromide [AuBr₃(NHC)]
Tris(3,5-dichlorotrifluorophenyl)(tetrahydrothiophene)gold(III) [Au(3,5-C₆Cl₂F₃)₃(tht)]
(3,5-dichlorotrifluorophenyl)(tetrahydrothiophene)gold(I) [Au(3,5-C₆Cl₂F₃)(tht)]
Tris(3,5-dichlorotrifluorophenyl)(diphenylphosphane)gold(III) [Au(3,5-C₆Cl₂F₃)₃(PPh₂H)]
Diphenylphosphine PPh₂H

Thermal Decomposition Characteristics and Pathways of Potassium Tetrabromoaurate Iii Dihydrate

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Stages

Thermogravimetric analysis of potassium tetrabromoaurate(III) dihydrate is expected to reveal a multi-stage mass loss profile as the temperature increases. Based on the compound's stoichiometry (KAuBr₄·2H₂O), the decomposition would likely proceed in distinct steps:

Dehydration: The initial mass loss would correspond to the removal of the two molecules of water of hydration. This is typically a lower-temperature event.

Decomposition of the Anhydrous Salt: Following dehydration, the anhydrous potassium tetrabromoaurate (KAuBr₄) would decompose at higher temperatures. This process is anticipated to involve the reduction of gold(III) and the release of bromine gas, ultimately leaving a residue of potassium bromide and metallic gold.

The theoretical mass loss for each proposed stage can be calculated based on the molar mass of the compound (591.71 g/mol ).

Table 1: Proposed Thermal Decomposition Stages and Theoretical Mass Loss for KAuBr₄·2H₂O

Proposed Decomposition Stage Chemical Transformation Theoretical Mass Loss (%)
1. Dehydration KAuBr₄·2H₂O → KAuBr₄ + 2H₂O(g) 6.09%
2. Decomposition KAuBr₄ → KBr + Au + 1.5Br₂(g) 40.52%

| Total | KAuBr₄·2H₂O → KBr + Au + 1.5Br₂(g) + 2H₂O(g) | 46.61% |

Note: This is a hypothetical data table. The actual decomposition may occur in overlapping stages or through different intermediates.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) for Thermal Events

Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) would complement the TGA data by identifying the thermal nature (endothermic or exothermic) of the decomposition events.

Dehydration: The loss of water of hydration is an energy-intensive process and would be observed as a distinct endothermic peak in the DSC or DTA curve, corresponding to the first mass loss stage in the TGA.

Melting and Decomposition: Following dehydration, the anhydrous salt may exhibit an endothermic peak corresponding to its melting point, although melting is often immediately followed by or occurs concurrently with decomposition. The decomposition of the [AuBr₄]⁻ complex involves redox reactions, which can be either endothermic or exothermic. Studies on similar gold(III) halide complexes show that the reduction of Au(III) to metallic gold is often an exothermic process. researchgate.net Therefore, one or more exothermic peaks would be expected in the higher temperature range, corresponding to the second major mass loss stage observed in TGA.

Identification of Gaseous and Solid Decomposition Products

Based on the proposed decomposition pathway, the expected products are as follows:

Gaseous Products:

Water (H₂O): Released during the initial dehydration stage.

Bromine (Br₂): A reddish-brown gas released during the reductive decomposition of the anhydrous KAuBr₄. The evolution of bromine would be a clear indicator of the redox process where Au(III) is reduced.

Solid Residue:

Potassium Bromide (KBr): A stable ionic salt that would remain as part of the final solid residue.

Metallic Gold (Au): The final product of the reduction of the gold(III) center. The presence of elemental gold in the final residue could be confirmed by techniques such as X-ray diffraction (XRD).

Kinetic Modeling of Non-Isothermal Decomposition Data

Kinetic modeling of non-isothermal decomposition data allows for the determination of kinetic parameters such as activation energy (Ea), the pre-exponential factor (A), and the reaction model f(α). This analysis is performed on experimental data obtained from TGA experiments conducted at multiple heating rates.

Since no experimental TGA data for potassium tetrabromoaurate(III) dihydrate is available, a kinetic analysis cannot be performed. However, if such data were available, various model-free (isoconversional) methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods could be applied to determine the activation energy as a function of the extent of conversion. Subsequently, model-fitting methods could be used to elucidate the most probable reaction mechanism for each decomposition step (e.g., nucleation, diffusion, or reaction-order models).

Proposed Mechanistic Schemes for the Thermal Degradation Process

Drawing from the behavior of related gold(III) halide complexes, a plausible mechanistic scheme for the thermal degradation of potassium tetrabromoaurate(III) dihydrate can be proposed. The process likely involves sequential reduction of the gold center. researchgate.netresearchgate.net

Step 1: Dehydration The process begins with the loss of the two water molecules of crystallization to form the anhydrous salt.

KAuBr₄·2H₂O(s) → KAuBr₄(s) + 2H₂O(g)

Step 2: Decomposition to Gold(I) Bromide (Hypothetical Intermediate) The anhydrous salt may first decompose to form gold(I) bromide and potassium bromide, with the release of bromine gas. This step represents the reduction of Au(III) to Au(I).

KAuBr₄(s) → KBr(s) + AuBr(s) + Br₂(g)

Step 3: Decomposition of Gold(I) Bromide Gold(I) bromide is thermally unstable and would further decompose to metallic gold and additional bromine gas. This step completes the reduction from Au(I) to Au(0).

AuBr(s) → Au(s) + 0.5Br₂(g)

KAuBr₄·2H₂O(s) → KBr(s) + Au(s) + 1.5Br₂(g) + 2H₂O(g)

This proposed scheme provides a logical framework for the thermal degradation of potassium tetrabromoaurate(III) dihydrate, consistent with the principles of inorganic thermal decomposition and the known chemistry of gold halides. Experimental validation is essential to confirm this pathway and to determine the precise temperature ranges and kinetics of these transformations.

Advanced Analytical Chemistry Applications Utilizing Potassium Tetrabromoaurate Iii Dihydrate

Development of Standard Analytical Procedures for Gold Quantification

Potassium tetrabromoaurate(III) is instrumental in the development of reliable and accessible methods for quantifying gold, particularly in geological and metallurgical samples. A prominent application involves its use in ultraviolet-visible (UV-Vis) spectrophotometry, often coupled with the industry-standard fire assay technique for sample preparation. researchgate.netacademiapublishing.orgalsglobal.com

The fire assay method effectively separates and concentrates gold from the ore matrix into a doré bead. alsglobal.com This bead is then dissolved, and the gold is converted into the tetrabromoaurate(III) complex ion, [AuBr₄]⁻. academiapublishing.org This complex exhibits a distinct and strong absorbance peak in the UV-Vis spectrum, typically around 380 nm, which allows for its precise quantification. researchgate.netacademiapublishing.org

The procedure involves creating a calibration curve using standard solutions of known gold concentrations, prepared from high-purity gold or a certified gold standard, which are also converted to the [AuBr₄]⁻ form. researchgate.net By comparing the absorbance of the sample solution to the calibration curve, the concentration of gold in the original sample can be accurately determined. Research has demonstrated that this FA-UV/Vis method is a viable, economical, and effective alternative to more instrumentally intensive techniques like atomic absorption spectrophotometry (AAS). academiapublishing.org It provides comparable quality parameters without the need for highly sophisticated equipment. academiapublishing.org

ParameterValue/RangeReference
Analytical TechniqueFire Assay with UV-Vis Spectrophotometry (FA-UV/VIS) researchgate.netacademiapublishing.org
Target Analyte FormTetrabromoaurate(III) complex [AuBr₄]⁻ researchgate.netacademiapublishing.org
Wavelength of Max. Absorbance (λmax)380 nm researchgate.netacademiapublishing.org
Linearity Range2 to 12 mg/L Au researchgate.netacademiapublishing.org
Detection Limit (LOD)0.06 mg/L Au researchgate.netacademiapublishing.org
Quantification Limit (LOQ)0.20 mg/L Au researchgate.netacademiapublishing.org

Reagent in Trace Gold Analysis and Environmental Monitoring

The reactivity of potassium tetrabromoaurate(III) makes it a valuable reagent in highly sensitive analytical methods suitable for trace analysis and, by extension, environmental monitoring. One such application is in chemiluminescence (CL) detection systems. nih.gov Chemiluminescence is the emission of light as the result of a chemical reaction, and its intensity can be correlated to the concentration of a specific analyte, allowing for extremely low detection limits.

A novel flow-injection chemiluminescence system has been developed based on the reaction between potassium tetrabromoaurate(III) and luminol (B1675438) in an alkaline medium. nih.gov While this particular study focused on the determination of folic acid, which was found to dramatically enhance the light emission, the principle demonstrates the utility of the KAuBr₄-luminol system as a powerful analytical tool. nih.gov The high sensitivity and low detection limits achieved are characteristic of methods required for trace analysis of various substances in complex matrices like food samples or environmental waters. nih.gov

This capability for generating a strong, quantifiable signal in response to a chemical interaction highlights its potential for broader applications. The system's sensitivity could be harnessed for detecting other analytes that influence the Au(III)-luminol reaction, making it a versatile platform for developing methods for environmental monitoring where pollutants are often present in trace concentrations. nih.govrsc.orgresearchgate.net

ParameterValue/RangeReference
Analytical TechniqueFlow-Injection Chemiluminescence (FI-CL) nih.gov
ReagentsPotassium tetrabromoaurate(III), Luminol nih.gov
Analyte (Example)Folic Acid nih.gov
Linear Range8.0 × 10⁻⁸ to 4.0 × 10⁻⁵ g/L nih.gov
Detection Limit2.0 × 10⁻⁸ g/L nih.gov
Relative Standard Deviation (RSD)3.5% (for 1.0 × 10⁻⁶ g/L Folic Acid) nih.gov

Design and Fabrication of Electrochemical Sensors for Metal Ions and Biomolecules

Potassium tetrabromoaurate(III) serves as a key precursor material in the design and fabrication of advanced electrochemical sensors. These sensors are developed for the sensitive and selective detection of a wide range of analytes, including metal ions and critical biomolecules. The utility of KAuBr₄ in this context is primarily due to its role as a source for creating gold nanostructures, such as gold nanoparticles (AuNPs), which are central to the function of many modern sensors. researchgate.netbohrium.com

The fabrication process often involves depositing gold nanostructures onto an electrode surface. These nanostructures enhance the sensor's performance by increasing the surface area, improving electrical conductivity, and providing catalytic activity. researchgate.net Potassium tetrabromoaurate(III) can be used in processes like galvanic replacement, where a solution of KAuBr₄ is used to replace a less noble metal template (like silver) to create hollow bimetallic nanostructures with highly tunable properties. sigmaaldrich.comrsc.orgarxiv.org This technique allows for precise control over the morphology and composition of the nanostructures, which is critical for optimizing sensor performance. rsc.org

Future Research Directions and Emerging Scientific Frontiers for Potassium Tetrabromoaurate Iii Dihydrate

Discovery of Novel Catalytic Transformations in Sustainable Chemistry

The development of green and sustainable chemical processes is a paramount goal in modern chemistry, and catalysis plays a central role in achieving this objective. Gold catalysis, in particular, has gained significant attention for its unique ability to activate carbon-carbon multiple bonds under mild conditions. rsc.org Future research will likely focus on leveraging Potassium tetrabromoaurate(III) dihydrate as a precursor to novel gold(III) catalysts for sustainable chemical transformations. Over the past decade, the understanding of gold(III) organometallic chemistry has advanced remarkably, revealing new reaction pathways and demonstrating key catalytic steps that were previously only hypothesized. acs.org

Research efforts are anticipated to explore its application in reactions that adhere to the principles of green chemistry, such as atom economy and reduced energy consumption. This includes the development of catalysts for intramolecular hydroarylation to synthesize complex molecules like coumarins, which have broad applications. unipd.it The goal is to design catalytic systems derived from Potassium tetrabromoaurate(III) dihydrate that operate efficiently under mild conditions (e.g., lower temperatures and pressures), minimizing waste and avoiding the use of hazardous reagents. rsc.org A key area of investigation will be the synthesis of stable and reactive gold(III) complexes that can avoid the common issue of reduction to less active gold(I) or gold(0) species. researchgate.net

Table 1: Potential Catalytic Applications in Sustainable Chemistry
Catalytic TransformationSustainable Chemistry PrinciplePotential Research Focus
Selective Oxidation of Alcohols and HydrocarbonsUse of cleaner oxidants (e.g., O₂, H₂O₂)Development of robust Au(III) catalysts that resist reduction.
Carbon-Carbon Bond FormationHigh atom economy, mild reaction conditionsExploring hydroarylation and related addition reactions. unipd.it
Biomass ConversionUse of renewable feedstocksDesigning catalysts for the selective transformation of biomass-derived molecules.
CO₂ UtilizationCarbon capture and utilizationInvestigation of Au(III)-based systems for the catalytic conversion of CO₂ into valuable chemicals.

Integration into Advanced Functional Materials for Energy and Environmental Applications

Potassium tetrabromoaurate(III) dihydrate is an excellent precursor for the synthesis of gold-based nanomaterials, such as nanoparticles and nanoclusters, which possess unique optical and electronic properties. chemimpex.comnih.gov These properties make them highly suitable for advanced functional materials in energy and environmental sectors. Future research will increasingly focus on integrating these materials into devices and systems for practical applications.

In the energy sector, gold nanoparticles synthesized from this precursor can be used to enhance the efficiency of photocatalytic systems. frontiersin.org For instance, when deposited on semiconductor materials like titanium dioxide, gold nanoparticles can improve visible light absorption and promote the separation of photogenerated electron-hole pairs, boosting activities in applications like water splitting for hydrogen production and CO₂ reduction. nih.govresearchgate.net

For environmental applications, research is directed towards using gold-based materials for pollutant degradation and sensing. The high surface area and catalytic activity of gold nanoparticles make them effective in breaking down organic pollutants in water. researchgate.net Furthermore, the unique plasmonic properties of gold nanostructures can be harnessed to develop highly sensitive and selective sensors for detecting environmental contaminants. The development of rechargeable potassium-ion batteries (PIBs) is also gaining attention as a sustainable energy storage technology, and research into advanced functional materials is pivotal to overcoming current challenges like volume expansion and sluggish kinetics. oaepublish.com

Table 2: Applications in Advanced Functional Materials
Application AreaMaterial TypeFunction of Gold ComponentFuture Research Goal
Solar Energy ConversionAu Nanoparticles on SemiconductorsPlasmon-enhanced photocatalysis, improved charge separation. researchgate.netDeveloping stable and efficient photocatalysts for H₂ production. nih.gov
Energy StoragePotassium-Ion Battery ComponentsPotential for novel electrode or electrolyte materials.Designing materials that accommodate large volume changes and minimize parasitic reactions. oaepublish.com
Environmental RemediationAu-based NanocatalystsCatalytic degradation of organic pollutants.Creating recyclable and highly active catalysts for water treatment.
Environmental SensingGold NanostructuresPlasmonic sensing of analytes.Fabricating low-cost, high-sensitivity sensors for real-time monitoring.

Development of High-Throughput Screening Methodologies for New Reactions

The discovery of new chemical reactions and the optimization of existing ones can be a time-consuming process. High-throughput experimentation (HTE) has emerged as a powerful tool to accelerate this process by allowing for the rapid screening of numerous reaction conditions in parallel. nih.gov Future research will involve applying HTE methodologies to explore the catalytic potential of systems derived from Potassium tetrabromoaurate(III) dihydrate.

By using miniaturized reaction arrays in wellplates, researchers can quickly evaluate a wide range of ligands, solvents, additives, and substrates. nih.govscienceintheclassroom.org This approach is particularly valuable for identifying novel catalytic activities and for optimizing reaction yields and selectivities with minimal consumption of precious materials. scienceintheclassroom.org The development of automation-friendly reactions and rapid analysis techniques, such as mass spectrometry, is key to the success of HTE. scienceintheclassroom.org Applying these techniques will enable the rapid discovery of new gold(III)-catalyzed transformations and expand the synthetic utility of this chemistry.

Table 3: High-Throughput Screening Workflow for Catalyst Discovery
StepDescriptionKey Technology/Method
1. Library DesignCreation of a diverse set of potential ligands, additives, and substrates to test with the gold precursor.Cheminformatics and computational library design.
2. Reaction ArrayingDispensing of reagents in nanoliter to microliter volumes into multi-well plates.Liquid handling robotics. nih.gov
3. Reaction ExecutionRunning hundreds or thousands of reactions simultaneously under controlled conditions.Automated reaction stations.
4. High-Throughput AnalysisRapidly assessing the outcome of each reaction (e.g., product formation, yield).UPLC-MS, mass spectrometry-based techniques. scienceintheclassroom.org
5. Data Analysis & IterationUsing software to analyze the large dataset, identify successful "hits," and inform the next round of experiments.Machine learning and data visualization tools. nih.gov

Synergistic Approaches Combining Experimental and Computational Research

The complexity of catalytic cycles, especially those involving transition metals like gold, necessitates a deep, atomistic understanding of reaction mechanisms. nih.gov A synergistic approach that combines experimental studies with computational modeling is a powerful strategy for unraveling these complexities and rationally designing more efficient catalysts. chemrxiv.org Future research on catalysts derived from Potassium tetrabromoaurate(III) dihydrate will greatly benefit from this integrated approach.

Computational methods, particularly Density Functional Theory (DFT), can provide detailed insights into reaction pathways, transition states, and the electronic structure of intermediates that are often difficult to observe experimentally. unipd.it This modeling can help explain observed selectivities, predict the effects of ligand modifications, and guide the discovery of entirely new reactions. chemrxiv.org For instance, computational studies have been crucial in understanding the mechanisms of gold-catalyzed reactions and in identifying the most plausible reaction pathways. unipd.it Automated reaction modeling is an emerging field that aims to predict reaction outcomes without human guidance, which could rapidly generate unbiased data to train machine-learning models for catalyst design. chemrxiv.org

Combining these theoretical predictions with targeted experiments—such as kinetic studies, isotopic labeling, and spectroscopic characterization of intermediates—allows for the validation of proposed mechanisms and accelerates the development of improved catalytic systems. nih.govchemrxiv.org This feedback loop between theory and experiment is a frontier that will drive the next wave of discoveries in gold catalysis.

Table 4: Synergistic Experimental and Computational Research
Research AspectExperimental ApproachComputational ApproachCombined Outcome
Mechanism ElucidationKinetic studies, in-situ spectroscopy (NMR, IR), isolation of intermediates.DFT calculations of reaction energy profiles, transition state analysis. unipd.itValidated, detailed understanding of the catalytic cycle.
Catalyst DesignSynthesis and testing of ligand libraries.Modeling of ligand-metal interactions, prediction of electronic and steric effects.Rational design of ligands for improved activity and selectivity.
Reaction DiscoveryHigh-throughput screening of reaction conditions. nih.govAutomated reaction network exploration to predict novel transformations. chemrxiv.orgGuided discovery of new, synthetically valuable reactions.
Understanding SelectivityAnalysis of product distributions under various conditions.Calculation of energy barriers for competing reaction pathways.Ability to control and predict reaction selectivity.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying potassium tetrabromoaurate(III) dihydrate to achieve ≥99% purity?

  • Methodology : Synthesis typically involves reacting gold(III) hydroxide with hydrobromic acid, followed by addition of potassium bromide under controlled pH (1–2). Purification is achieved via recrystallization in aqueous ethanol. Purity is confirmed by elemental analysis (Au content ≥33%) and X-ray diffraction (XRD) to verify crystallinity .
  • Critical Step : Monitor pH during synthesis to avoid side reactions (e.g., formation of AuBr₂⁻ impurities). Use thermogravimetric analysis (TGA) to confirm dihydrate stoichiometry .

Q. How can the crystal structure of potassium tetrabromoaurate(III) dihydrate be characterized, and what are its key structural features?

  • Methodology : Single-crystal XRD reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters a = 9.579 Å, b = 12.006 Å, c = 8.480 Å, and β = 94.31°. The AuBr₄⁻ ion adopts a near-square planar geometry, distinct from the tetrachloroaurate analog (KAuCl₄), which lacks centrosymmetry .
  • Data Interpretation : Compare bond lengths (Au–Br ≈ 2.45 Å) and angles to assess ligand field effects. Use Hirshfeld surface analysis to study intermolecular interactions .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

  • Methodology : The compound is soluble in water (≈50 g/L at 25°C) and ethanol (≈12 g/L). Solubility varies with temperature and counterion concentration. For homogeneous catalysis, aqueous solutions are preferred, while ethanol is used for slow crystallization .
  • Precaution : Hygroscopicity requires storage in desiccators. Use Karl Fischer titration to monitor water content in solutions .

Q. What safety protocols are essential for handling potassium tetrabromoaurate(III) dihydrate?

  • Guidelines : Wear PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Avoid inhalation of dust (H335). Store in sealed containers away from oxidizers. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does the ligand geometry of AuBr₄⁻ influence its catalytic activity in comparison to AuCl₄⁻?

  • Methodology : Compare redox potentials (AuBr₄⁻: E ≈ 0.85 V vs. SHE; AuCl₄⁻: E ≈ 1.00 V) using cyclic voltammetry. The larger Br⁻ ligand stabilizes Au(III), reducing oxidative activity but enhancing selectivity in aryl coupling reactions. Kinetic studies (e.g., UV-Vis monitoring of Au(III)→Au(I) reduction) quantify reactivity differences .
  • Case Study : In gold recovery, AuBr₄⁻ forms stable adducts with α-cyclodextrin via second-sphere coordination, unlike AuCl₄⁻, enabling selective precipitation .

Q. What mechanistic insights can be gained from studying the reduction kinetics of AuBr₄⁻ by organic acids like oxalic acid?

  • Methodology : Conduct pseudo-first-order kinetics under acidic conditions (pH 2–4). Monitor [AuBr₄⁻] decay at λ = 380 nm. The rate law is rate = k[AuBr₄⁻][H₂C₂O₄], with activation energy (ΔH‡) ≈ 45 kJ/mol. Propose a mechanism involving intermediate Au(II)-oxalate complexes .
  • Contradiction Resolution : Discrepancies in reported rate constants may arise from Br⁻ ion participation in the transition state. Use stopped-flow spectroscopy to capture short-lived intermediates .

Q. How can computational modeling complement experimental data in predicting the compound’s reactivity?

  • Methodology : Perform DFT calculations (e.g., B3LYP/def2-TZVP) to optimize AuBr₄⁻ geometry and calculate frontier molecular orbitals. Compare HOMO-LUMO gaps with AuCl₄⁻ to explain electrophilicity trends. MD simulations predict solvation effects in mixed solvents .
  • Validation : Correlate computed redox potentials with experimental cyclic voltammetry data .

Q. What strategies improve the stability of AuBr₄⁻ in aqueous solutions for long-term catalytic applications?

  • Methodology : Add stabilizing ligands (e.g., NH₃ or CN⁻) to prevent disproportionation (3 Au(III) → Au(0) + 2 Au(IV)). Monitor stability via UV-Vis (absorbance at 310 nm for AuBr₄⁻) over 72 hours. Adjust ionic strength (e.g., 0.1 M KNO₃) to mitigate hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.